molecular formula C8H5BrF2N2 B2596743 3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248368-34-3

3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2596743
CAS No.: 2248368-34-3
M. Wt: 247.043
InChI Key: LPXPFIACNQBQGM-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by the introduction of the bromo and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the regio-controlled Sonogashira-type coupling of pyrazolo[1,5-a]pyridine derivatives with terminal alkynes can be used to introduce functional groups at specific positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted Suzuki–Miyaura cross-coupling reactions. These methods are efficient and can produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Utilizes aryl boronic acids and palladium catalysts under basic conditions.

    Sonogashira Coupling: Involves terminal alkynes and palladium catalysts with copper co-catalysts.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, coupling with aryl boronic acids can yield diarylated products .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit TRKs by binding to their kinase domains, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both bromo and difluoromethyl groups, which can enhance its biological activity and selectivity. The difluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability .

Properties

IUPAC Name

3-bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-12-13-4-5(8(10)11)1-2-7(6)13/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPFIACNQBQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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